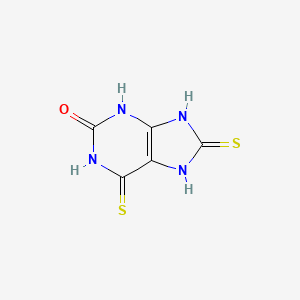
6,8-Dimercapto-7H-purin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dimercapto-7H-purin-2-ol is a purine derivative with the molecular formula C5H4N4OS2. This compound is characterized by the presence of two mercapto groups at positions 6 and 8, and a hydroxyl group at position 2 on the purine ring. Purine derivatives are known for their significant biological activities and are often explored for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimercapto-7H-purin-2-ol typically involves the introduction of mercapto groups onto a purine scaffold. One common method involves the reaction of a purine derivative with thiourea under acidic conditions, followed by hydrolysis to yield the desired compound. The reaction conditions often require careful control of temperature and pH to ensure the selective introduction of mercapto groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dimercapto-7H-purin-2-ol undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of thiols.
Substitution: Formation of various substituted purine derivatives.
Aplicaciones Científicas De Investigación
6,8-Dimercapto-7H-purin-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and viral infections.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6,8-Dimercapto-7H-purin-2-ol involves its interaction with specific molecular targets, such as enzymes and metal ions. The mercapto groups can form strong bonds with metal ions, potentially inhibiting the activity of metalloenzymes. Additionally, the compound may interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to the disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
6-Mercaptopurine: A well-known purine derivative used in the treatment of leukemia.
8-Mercaptopurine: Another purine derivative with similar chemical properties.
2,6-Dimercaptopurine: A compound with two mercapto groups at positions 2 and 6.
Uniqueness
6,8-Dimercapto-7H-purin-2-ol is unique due to the specific positioning of its mercapto groups at positions 6 and 8, which may confer distinct biological activities and chemical reactivity compared to other purine derivatives. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
91113-94-9 |
|---|---|
Fórmula molecular |
C5H4N4OS2 |
Peso molecular |
200.2 g/mol |
Nombre IUPAC |
6,8-bis(sulfanylidene)-7,9-dihydro-3H-purin-2-one |
InChI |
InChI=1S/C5H4N4OS2/c10-4-7-2-1(3(11)9-4)6-5(12)8-2/h(H4,6,7,8,9,10,11,12) |
Clave InChI |
IDHADZLSPDGLOW-UHFFFAOYSA-N |
SMILES canónico |
C12=C(NC(=O)NC1=S)NC(=S)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


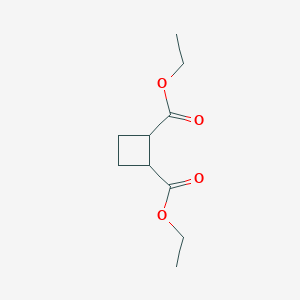


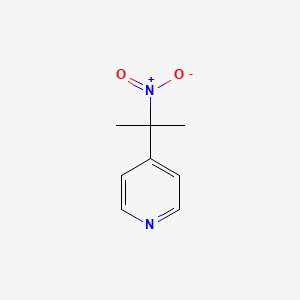



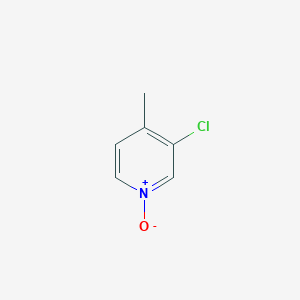



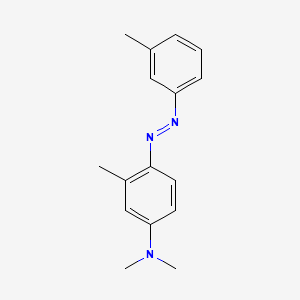

![3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one](/img/structure/B11945396.png)
